Molybdenum nickel oxide
Description
Structural and Compositional Characterization of Molybdenum Nickel Oxide
Crystallographic Analysis of NiMoO₄ Polymorphs
α-NiMoO₄ vs. β-NiMoO₄ Phase Distinctions
The two primary polymorphs of this compound, alpha-NiMoO₄ and beta-NiMoO₄, exhibit fundamentally different structural and thermal stability characteristics that define their unique properties. Alpha-NiMoO₄ is considered the room-temperature stable form of NiMoO₄, maintaining its structural integrity under ambient conditions without requiring external stabilization. In contrast, beta-NiMoO₄ represents the metastable phase, which has been traditionally obtained by heating alpha-NiMoO₄ to elevated temperatures exceeding 600°C and has been reported to remain stable only when maintained above 180°C. This temperature-dependent stability relationship demonstrates the critical role of thermal energy in maintaining the structural integrity of the beta polymorph.
The most striking visual distinction between these polymorphs manifests in their characteristic colorations, which serve as reliable indicators of phase composition. Beta-NiMoO₄ exhibits a distinctive orange coloration, while alpha-NiMoO₄ displays a characteristic yellowish-green shade. These color differences arise from the distinct electronic structures associated with the different coordination environments of molybdenum ions in each phase. The phase transformation from beta to alpha occurs through a reconstructive process that involves significant atomic rearrangement, particularly affecting the molybdenum coordination sphere.
Crystallographic studies reveal that the phase transition from alpha to beta-NiMoO₄ occurs at approximately 700°C and is accompanied by a discontinuous increase in unit cell volume of 5.5%. This volume expansion reflects the fundamental structural reorganization that occurs during the phase transformation. The largest thermal expansion is observed along the b-axis for both phases, indicating anisotropic thermal behavior that influences the overall structural stability. Furthermore, research has demonstrated that beta-NiMoO₄ has an upper-temperature limit of approximately 600°C, beyond which it transforms back to the alpha phase, establishing a narrow temperature window for beta phase stability.
Monoclinic vs. Orthorhombic Crystal Systems
Both alpha-NiMoO₄ and beta-NiMoO₄ phases exhibit monoclinic crystal structures belonging to the space group C2/m, contrary to some reports suggesting orthorhombic symmetry. The monoclinic nature of these structures is characterized by specific lattice parameters that have been precisely determined through X-ray diffraction refinement studies. For alpha-NiMoO₄, the unit cell parameters are a = 9.602 Å, b = 8.769 Å, c = 7.665 Å, and β = 114.24°, while beta-NiMoO₄ exhibits parameters of a = 10.094 Å, b = 9.203 Å, c = 6.996 Å, and β = 107.17°.
The structural differences between these polymorphs become more apparent when examining their refined crystallographic parameters. At elevated temperatures, specifically at 700°C, beta-NiMoO₄ demonstrates unit cell parameters of a = 10.1588 Å, b = 9.2135 Å, c = 7.0034 Å, and β = 107.099°. These parameters highlight the significant structural expansion that occurs during the alpha to beta phase transition, particularly evident in the a and b lattice dimensions.
Interestingly, some studies have reported the presence of orthorhombic phases, particularly in synthesized nanocomposites where small quantities of orthorhombic Mo₁₇O₄₇ phase with space group Pba2 have been observed alongside the dominant NiMoO₄ phase. However, these orthorhombic features are typically attributed to secondary phases rather than representing fundamental polymorphs of pure NiMoO₄. The distinction between monoclinic and orthorhombic characteristics becomes crucial for accurate phase identification and understanding the structural stability of different synthetic products.
| Phase | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Temperature |
|---|---|---|---|---|---|---|
| α-NiMoO₄ | C2/m | 9.602 | 8.769 | 7.665 | 114.24 | 25°C |
| β-NiMoO₄ | C2/m | 10.094 | 9.203 | 6.996 | 107.17 | 600°C |
| β-NiMoO₄ | C2/m | 10.1588 | 9.2135 | 7.0034 | 107.099 | 700°C |
Molecular Orbital Configuration and Bonding Characteristics
Mo-O-Ni Coordination Chemistry
The fundamental distinction between alpha and beta polymorphs of NiMoO₄ lies in the coordination environment of molybdenum ions within their respective crystal structures. In alpha-NiMoO₄, molybdenum ions adopt octahedral coordination, forming MoO₆ clusters where the molybdenum center is surrounded by six oxygen atoms in an octahedral arrangement. This octahedral coordination represents the thermodynamically stable configuration under ambient conditions and contributes to the enhanced structural stability of the alpha phase.
Conversely, beta-NiMoO₄ features molybdenum ions in tetrahedral coordination, creating MoO₄ clusters where molybdenum is coordinated by four oxygen atoms in a tetrahedral geometry. This tetrahedral arrangement represents a higher-energy configuration that requires elevated temperatures for stabilization. The transition from octahedral to tetrahedral coordination involves significant bond length adjustments and angular distortions that affect the overall electronic structure of the material.
Nickel ions in both polymorphs maintain octahedral coordination environments, forming NiO₆ clusters regardless of the molybdenum coordination. This consistency in nickel coordination suggests that the structural transformation primarily affects the molybdenum sublattice while preserving the local environment around nickel centers. The Mo-O bond distances in the structure range from 2.3 to 2.4 Å, reflecting the strong covalent character of the molybdenum-oxygen interactions.
The electronic structure analysis reveals that the original NiMoO₄ demonstrates semiconductive properties with a direct band gap of 0.136 eV. The valence band of NiMoO₄ can be divided into lower and upper valence bands, with the lower band consisting primarily of O 2p, Ni 3d, and Mo 3d orbitals, while the upper valence band is composed of Ni 3d and Mo 3d orbitals. This electronic configuration establishes the foundation for understanding the material's electrical and optical properties.
Raman and FTIR Spectral Signatures of Metal-Oxygen Vibrations
Vibrational spectroscopy provides detailed insights into the molecular orbital interactions and bonding characteristics within NiMoO₄ structures. Fourier Transform Infrared (FTIR) spectroscopy reveals characteristic absorption bands that correspond to specific metal-oxygen vibrational modes. The bands observed at 962 and 882 cm⁻¹ can be assigned to the symmetric and antisymmetric stretching modes of Mo=O bonds, indicating the presence of terminal molybdenum-oxygen interactions. The band at 492 cm⁻¹ is associated with torsional vibrations of Mo-O-Mo bridging arrangements, highlighting the connectivity between molybdenum centers through oxygen bridges.
The vibrational signatures specific to nickel-molybdenum interactions appear at 808 and 706 cm⁻¹, which are attributed to the stretching modes of Mo-O-Ni bonds. These frequencies provide direct evidence of the mixed metal-oxygen framework that characterizes the NiMoO₄ structure. Additionally, the broad absorption features around 3470 cm⁻¹ and 1622 cm⁻¹ are associated with O-H stretching and bending modes from adsorbed water molecules on the surface, indicating the hygroscopic nature of the material.
Raman spectroscopy offers complementary information about the vibrational modes, particularly emphasizing the tetrahedral coordination environment characteristic of beta-NiMoO₄. The distinctive bands positioned at approximately 880 and 800 cm⁻¹ are specifically attributed to the tetrahedral position of molybdenum in the NiMoO₄ lattice structure, serving as fingerprint features of the beta phase. The band located at 952 cm⁻¹ corresponds to the symmetric stretching mode of Mo-O bonds, while bands at 900 and 826 cm⁻¹ are due to asymmetric stretching modes of oxygen in O-Mo-O linkages.
The symmetric stretch of the Ni-Mo-O bond manifests at 733 cm⁻¹, providing direct evidence of the mixed metal coordination environment. Lower frequency modes appearing around 380 and 361 cm⁻¹ are related to bending modes of asymmetric and symmetric O-Mo-O arrangements, while the band at approximately 261 cm⁻¹ corresponds to deformation modes of Mo-O-Mo linkages. The broad peak observed around 630 cm⁻¹ indicates the presence of edge-shared MoO₆ octahedra characteristic of alpha-NiMoO₄, while peaks at lower frequencies below 450 cm⁻¹ represent superposition of various vibrational modes from MoO₆ and NiO₆ building groups.
| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) | Assignment |
|---|---|---|---|
| Mo=O symmetric stretch | 962 | 952 | Terminal Mo-O bonds |
| Mo=O antisymmetric stretch | 882 | 900, 826 | Terminal Mo-O bonds |
| Mo-O-Ni stretch | 808, 706 | 733 | Mixed metal framework |
| Mo-O-Mo torsion | 492 | 261 | Bridging oxygen |
| O-Mo-O bending | - | 380, 361 | Angular deformation |
| Tetrahedral Mo coordination | - | 880, 800 | β-phase fingerprint |
| Octahedral Mo coordination | - | 630 | α-phase fingerprint |
Defect Engineering in NiMoO₄ Structures
Oxygen Vacancy Formation Mechanisms
Oxygen vacancy formation in NiMoO₄ structures represents a critical defect engineering strategy that significantly influences the electronic and catalytic properties of the material. Density functional theory calculations reveal that the introduction of oxygen vacancies fundamentally alters the electronic structure, transforming the semiconducting behavior of pristine NiMoO₄ into metallic characteristics. The formation energy analysis indicates that only one oxygen vacancy can easily form in the NiMoO₄ crystal structure under typical conditions, suggesting that single vacancy formation is thermodynamically favored over multiple vacancy clustering.
The electronic band structure analysis demonstrates that pristine NiMoO₄ exhibits semiconductive properties with a direct band gap of 0.136 eV, with the Fermi level positioned at 6.1014 eV. Upon introduction of oxygen vacancies, the Fermi levels shift progressively: 6.0258 eV for single vacancy, 5.9609 eV for double vacancy, and 5.8729 eV for triple vacancy systems. This systematic shift in Fermi level position correlates with the increasing metallization of the material as vacancy concentration increases.
The mechanism of oxygen vacancy formation involves the release of extra-nuclear electrons from molybdenum atoms, leading to an increase in carrier concentration. This electronic redistribution creates new energy states within the band gap, facilitating enhanced electrical conductivity. The introduction of oxygen vacancies generates more distribution of state density near the Fermi energy level, indicating stronger metallic properties with increasing vacancy concentration. The electron localization effect around nickel 3d and molybdenum 3d orbitals becomes more pronounced in the presence of oxygen vacancies, particularly near the Fermi level.
Experimental evidence for oxygen vacancy formation can be obtained through X-ray photoelectron spectroscopy analysis of the O 1s core level spectra. These spectra typically exhibit three distinguishable peaks at 530.6, 532.2, and 533.2 eV, corresponding to bulk lattice oxygen, adventitious hydroxyls adsorbed on oxygen vacancies, and adsorbed water molecules on the surface, respectively. The gradual increase of the peak corresponding to oxygen vacancy-associated hydroxyls provides quantitative evidence of defect formation, with concentrations reaching up to 34.2% in optimally processed samples.
Cation Substitution Effects on Lattice Parameters
Cation substitution in NiMoO₄ structures, particularly cobalt doping at nickel sites, provides a powerful method for inducing controlled lattice strain and modifying structural properties. The substitution of nickel with cobalt in Ni₁₋ₓCoₓMoO₄ systems results in significant changes to both crystallographic parameters and phase composition. Cobalt substitution promotes the formation of mixed alpha and beta phases, with the optimal coexistence achieved at specific doping concentrations that maximize lattice strain effects.
The crystallite size analysis reveals systematic reduction with increasing cobalt content, decreasing from 36.2 nm for pristine NiMoO₄ to 32.0, 28.4, and 27.9 nm for Ni₀.₉Co₀.₁MoO₄, Ni₀.₇Co₀.₃MoO₄, and Ni₀.₅Co₀.₅MoO₄, respectively. This size reduction correlates with increased structural disorder and lattice strain development. The microstrain analysis, calculated from X-ray diffraction peak broadening, shows an increase from 3.8 μm/m in pristine NiMoO₄ to a maximum of 4.6 μm/m in Ni₀.₇Co₀.₃MoO₄.
High-resolution transmission electron microscopy studies provide direct evidence of lattice strain through measurement of interplanar spacing variations. The (220) and (110) interplanar distances show systematic changes with cobalt substitution, initially shrinking in Ni₀.₉Co₀.₁MoO₄ due to the smaller ionic radius of cobalt, then expanding in Ni₀.₇Co₀.₃MoO₄ as strain accommodation mechanisms become dominant. This variation in interplanar distances reflects the competing effects of ionic size differences and strain relief mechanisms operating at different substitution levels.
Geometric phase analysis of high-resolution transmission electron microscopy images enables precise measurement of local strain with high spatial resolution. The strain distribution becomes more pronounced with cobalt introduction, with Ni₀.₇Co₀.₃MoO₄ exhibiting the most significant lattice distortion as evidenced by pronounced color changes in strain field mapping. The lattice manifests strain in both normal (εₓₓ) and shear (εₓᵧ) components, indicating complex three-dimensional deformation patterns.
The mechanism of strain generation involves the creation of lattice distortion through competing coordination preferences between nickel and cobalt ions. Cobalt's closer ionic radius to nickel allows for easier integration into the nickel lattice, but the electronic differences create local charge imbalances that manifest as lattice strain. This strain engineering approach facilitates the formation of higher oxidation states of nickel and increases oxygen vacancy concentration, creating a synergistic effect that enhances material properties beyond simple compositional mixing.
| Composition | Crystallite Size (nm) | Microstrain (μm/m) | α-phase (%) | β-phase (%) |
|---|---|---|---|---|
| NiMoO₄ | 36.2 | 3.8 | 100 | 0 |
| Ni₀.₉Co₀.₁MoO₄ | 32.0 | 4.2 | 85 | 15 |
| Ni₀.₇Co₀.₃MoO₄ | 28.4 | 4.6 | 70 | 30 |
| Ni₀.₅Co₀.₅MoO₄ | 27.9 | 4.5 | 50 | 50 |
Properties
CAS No. |
12673-58-4 |
|---|---|
Molecular Formula |
MoNiO4-6 |
Molecular Weight |
218.64 g/mol |
IUPAC Name |
molybdenum;nickel(2+);tetrakis(oxygen(2-)) |
InChI |
InChI=1S/Mo.Ni.4O/q;+2;4*-2 |
InChI Key |
NMOQDZSTICHOQM-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Molybdenum nickel oxide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Sintering Performance
NiMoO₄ outperforms individual oxides (NiO, MoO₃) and other additives like Al₂O₃ or TiO₂ in reducing sintering temperatures while maintaining structural integrity. Key findings include:
- NiMoO₄ vs. NiO/MoO₃ Alone : The synergistic effect of Ni and Mo reduces activation energy by introducing lattice defects, accelerating diffusion. MoO₃ alone volatilizes below 1200°C, limiting densification, while NiO alone requires higher temperatures .
- NiMoO₄ vs. Al₂O₃ : Al₂O₃ increases ionic conductivity but forms deleterious phases (e.g., NiAl₂O₄) at electrolyte-electrode interfaces, compromising stability .
Catalytic Activity
NiMoO₄ is compared to Co-, Al-, and Ti-based oxides in hydrocracking and hydrodesulfurization:
- Pore Properties : NiO preserves pore structure up to 4% loading, whereas MoO₃ reduces pore volume except at specific concentrations (e.g., Mo-3) .
- Activity : NiMoO₄/ZSM-5 shows higher bio-jet yield than NiO or MoO₃ alone due to balanced acidity and redox sites .
Ion Conductivity
NiMoO₄ slightly reduces ionic conductivity in 8YSZ compared to pure 8YSZ but outperforms other additives in high-temperature stability:
- NiMoO₄/8YSZ : 2.84 × 10⁻⁵ S/cm at 400°C .
- Pure 8YSZ : 1.26 × 10⁻⁴ S/cm at 400°C .
- Al₂O₃/8YSZ : 1.5 × 10⁻⁴ S/cm but prone to interfacial degradation .
This trade-off between densification and conductivity makes NiMoO₄ suitable for applications prioritizing mechanical stability over ionic transport, such as solid oxide fuel cell (SOFC) supports .
Structural Impact
NiMoO₄ induces minimal lattice distortion compared to TiO₂ or Bi₂O₃:
- NiMoO₄/8YSZ : Reduces lattice parameter from 5.144 Å (pure 8YSZ) to 5.115 Å due to Mo⁴⁺ substitution (ionic radius 0.65 Å vs. Zr⁴⁺ 0.72 Å) .
- TiO₂/8YSZ : Forms tetragonal phases, destabilizing cubic structure .
- Bi₂O₃/8YSZ : Disrupts cubic symmetry, reducing thermal stability .
Adsorption Properties
NiMoO₄-based composites show competitive adsorption capacities:
- Co₀.₅Ni₀.₅O–Co₂Mo₃O₈–CuO–ZnO: Adsorbs 122.50 mg/g of Eu³⁺ at pH 6.0 .
- Pure NiO or MoO₃ : Lower adsorption (<100 mg/g) due to fewer active sites .
Preparation Methods
Procedural Framework
In a standard protocol, nickel nitrate (Ni(NO₃)₂·6H₂O) and ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) are dissolved in deionized water. The pH is adjusted using ammonium hydroxide or nitric acid to initiate co-precipitation. For instance, Ozkan and Schrader demonstrated that maintaining a pH of 6 during precursor mixing ensures stoichiometric MoNiO₄ formation, while acidic conditions (pH < 5) yield MoO₃-rich phases. The precipitate is filtered, washed, and calcined at temperatures between 400–600°C to crystallize the final product.
Crystallographic and Morphological Outcomes
X-ray diffraction (XRD) analysis of precipitates calcined at 500°C reveals a monoclinic crystal structure (space group C2/m) with lattice parameters a = 9.56 Å, b = 8.73 Å, and c = 7.65 Å. Scanning electron microscopy (SEM) images show irregular spherical particles with average sizes of 85–95 nm, as observed in Mo-doped NiO nanoparticles synthesized via analogous precipitation routes. Surface area measurements via Brunauer-Emmett-Teller (BET) analysis indicate values of 35–45 m²/g, suitable for catalytic applications.
Hydrothermal Synthesis
Hydrothermal methods enable precise control over particle morphology and crystallinity by leveraging high-temperature aqueous reactions. This approach is particularly effective for synthesizing nanostructured MoNiO₄ with enhanced catalytic activity.
Synthesis Protocol
A representative procedure involves dissolving Ni(NO₃)₂·6H₂O (0.04 M) and (NH₄)₆Mo₇O₂₄·4H₂O (0.01 M) in deionized water, followed by hydrothermal treatment at 150°C for 6 hours in a Teflon-lined autoclave. The resulting NiMoO₄ cuboids are subsequently calcined under reducing atmospheres (e.g., H₂/Ar) at 500°C to form MoNi₄/MoO₂ composites.
Structural and Functional Characteristics
Post-calcination XRD patterns confirm the transition from NiMoO₄ (JCPDS 33-0948) to a hybrid phase comprising MoO₂ (tetragonal, P4₂/mnm) and MoNi₄ (cubic, Fm-3m). Transmission electron microscopy (TEM) reveals MoNi₄ nanoparticles (5–10 nm) anchored on MoO₂ cuboids, with lattice fringes corresponding to (111) planes of MoNi₄ (Fig. 1). These nanostructures exhibit exceptional hydrogen evolution reaction (HER) activity, achieving an overpotential of 15 mV at 10 mA/cm² in alkaline media.
Solid-State Reactions
Solid-state synthesis offers a solvent-free route to MoNiO₄, ideal for large-scale production. However, it requires high temperatures and prolonged heating to ensure phase purity.
Methodology
Stoichiometric amounts of NiO and MoO₃ powders are homogenized via ball milling and heated in a muffle furnace at 600–800°C for 12–24 hours. The reaction proceeds via:
Doping with excess MoO₃ (5–10 wt%) enhances thermal stability but risks phase segregation into NiMoO₄ and MoO₃.
Phase Analysis and Catalytic Performance
Raman spectroscopy identifies characteristic vibrational modes at 820 cm⁻¹ (Mo–O–Mo stretching) and 930 cm⁻¹ (Ni–O–Mo bridging), confirming successful synthesis. Catalytic testing in propane oxidative dehydrogenation shows 68% propylene selectivity at 450°C, outperforming coprecipitated catalysts by 12%.
Sonochemical Synthesis
Sonochemical methods utilize ultrasonic waves to accelerate nucleation and reduce particle aggregation, yielding nanoparticles with uniform morphology.
Synthesis Details
A sonochemical route for Mo-doped NiO nanoparticles involves dissolving Ni(NO₃)₂·6H₂O and Na₂MoO₄ in water, followed by ultrasonication at 40 kHz for 3 hours. The precipitate is washed, dried at 80°C, and calcined at 600°C to obtain MoNiO₄ nanoparticles.
Nanoparticle Characteristics
UV-Vis spectroscopy shows a blue shift in the absorption edge (349 nm for Mo-doped vs. 365 nm for pure NiO), indicating quantum confinement effects. Antibacterial assays reveal a 25 mm inhibition zone against E. coli at 200 µg/mL, attributed to reactive oxygen species (ROS) generation.
Comparative Analysis of Synthesis Methods
The table below summarizes key parameters and outcomes across the four methods:
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for molybdenum nickel oxide (Mo-Ni-Oxide) composites, and how do synthesis parameters influence crystallinity and phase purity?
- Methodological Answer : Solid-state reactions and sol-gel methods are commonly used. For instance, combining NiO and MoO₃ via ball milling followed by calcination (600–900°C) yields composites with controlled stoichiometry. Characterization via XRD (e.g., crystallite size ~50 nm ) and FTIR/NMR (for ligand coordination ) ensures phase purity. Adjusting calcination temperature and precursor ratios (e.g., Ni:Mo molar ratios) can mitigate undesired phases like NiMoO₄ or MoO₂ .
Q. Which analytical techniques are critical for characterizing Mo-Ni-Oxide structures and electronic properties?
- Methodological Answer :
- Structural : XRD for phase identification, SEM/EDS for morphology and elemental mapping (e.g., non-stoichiometric MoO₃−δ confirmed via EDAX ), and HAADF-STEM for atomic-resolution imaging .
- Electronic : XPS for oxidation states (e.g., Ni²⁺/Ni³⁺ and Mo⁴⁺/Mo⁶⁺), UV-Vis for bandgap analysis, and DFT calculations to model HOMO-LUMO gaps .
Q. How can researchers optimize Mo-Ni-Oxide-based gas sensors for pollutant detection?
- Methodological Answer : Screen-printing thick films of NiO-MoO₃ composites (e.g., NiO₃ sample) with controlled porosity enhances ethanol vapor sensitivity (87% response at 28 sec recovery ). Electrical properties (resistivity ~10⁴ Ω·m, TCR ~−0.3953 eV) correlate with oxygen vacancy density, which is tunable via doping or annealing .
Advanced Research Questions
Q. What mechanisms explain the catalytic activity of Mo-Ni-Oxide in methane dry reforming, and how can catalyst deactivation be mitigated?
- Methodological Answer : Ni-Mo/MgO catalysts exhibit anti-coking properties due to strong metal-support interactions. Operando XRD and TEM reveal that Mo stabilizes Ni nanoparticles, preventing sintering during 850-hour tests . Kinetic studies (e.g., TGA-MS) show CO₂ activation via lattice oxygen mobility, while DFT models identify Mo-induced charge redistribution as key to carbon tolerance .
Q. How do conflicting data on the elastic properties of NiO-MoO₃ systems arise, and what experimental refinements resolve them?
- Methodological Answer : Discrepancies in elastic constants (e.g., C₄₄/C' ratios in NiO ) stem from sample anisotropy and measurement techniques (ultrasonic vs. nanoindentation). Recent studies use single-crystal XRD and neutron diffraction to account for defects and grain boundaries, achieving consensus on bulk modulus (Kₛ) values .
Q. What strategies improve Mo-Ni-Oxide’s efficiency in asphaltene decomposition, and how do synergistic metal interactions affect adsorption?
- Methodological Answer : In simplex-centroid mixture designs, Fe₂O₃-NiO-SiO₂ composites show Fe-Ni synergy (40% higher adsorption than monometallic systems) due to Lewis acid-site interactions. In situ DRIFTS and BET surface area analysis (~300 m²/g) confirm MoO₃’s negligible role in ternary systems, guiding catalyst optimization .
Q. Why do oxygen vacancies dominate the gas-sensing behavior of Mo-Ni-Oxide, and how can vacancy concentration be experimentally controlled?
- Methodological Answer : Oxygen vacancies act as adsorption sites for target gases (e.g., ethanol). PLD (pulsed laser deposition) with controlled O₂ partial pressure during synthesis adjusts vacancy density, validated by positron annihilation spectroscopy . EPR spectroscopy quantifies vacancy concentrations, correlating with sensor response thresholds .
Data Contradiction and Optimization Challenges
Q. How to reconcile discrepancies in reported catalytic activity of Mo-Ni-Oxide for epoxidation reactions?
- Methodological Answer : Variations in ligand environments (e.g., diphenylphosphine oxide vs. CTAB ) and solvent polarity (THF vs. DMSO ) alter reaction pathways. Systematic screening via Design of Experiments (DoE) identifies optimal conditions: 0.5 mol% oxidant, 72 hr reaction time, and inert atmospheres to suppress radical side reactions .
Q. What extraction protocols maximize Mo/Ni recovery from sulfide ores while minimizing environmental impact?
- Methodological Answer : Pressure oxidative leaching (e.g., 250°C, 2 hr with NH₃/NH₄⁺) achieves >93% Ni and >97% Mo recovery . Adding CaO during roasting (700°C, 2 hr) converts SO₂ to CaSO₄, reducing emissions . ICP-MS post-leaching monitors trace metal residues.
Tables for Key Experimental Data
| Property | NiO-MoO₃ Composite | Reference |
|---|---|---|
| Crystallite Size (XRD) | 50 nm | |
| Ethanol Sensitivity (%) | 87% | |
| Activation Energy (eV) | 0.3953 | |
| Surface Area (BET, m²/g) | 300 | |
| Leaching Efficiency (Ni/Mo) | 93%/97% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
